

# FGH10019: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides an in-depth overview of **FGH10019**, a novel and potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). Designed for researchers, scientists, and professionals in drug development, this document details the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to **FGH10019**.

# **Core Molecular and Physical Properties**

**FGH10019** is a small molecule that has been identified as a significant inhibitor of the SREBP signaling pathway, a critical regulator of cellular lipid homeostasis.

### **Molecular Structure and Identifiers**

The fundamental chemical identity of **FGH10019** is established by its molecular formula, IUPAC name, and SMILES string.

- Molecular Formula: C18H19N3O2S2[1]
- IUPAC Name: N-(4-(2-(5-propylpyridin-2-yl)thiazol-4-yl)phenyl)methanesulfonamide
- SMILES String: CS(=0)(NC1=CC=C(C2=CSC(C3=CC(CCC)=NC=C3)=N2)C=C1)=O[2]
- Molecular Weight: 373.49 g/mol [3]



• CAS Number: 1046045-61-7[3]

## **Physicochemical Properties**

A summary of the known physical and chemical properties of **FGH10019** is presented in the table below.

| Property             | Value                                                | Reference |
|----------------------|------------------------------------------------------|-----------|
| Physical State       | Powder                                               | [3]       |
| Storage (Powder)     | -20°C for 3 years                                    | [2]       |
| Storage (In Solvent) | -80°C for 2 years                                    | [2]       |
| Solubility           | Soluble in DMSO                                      | [3]       |
| Stability            | Solutions are unstable and should be prepared fresh. | [3]       |

# **Mechanism of Action and Biological Activity**

**FGH10019** exerts its biological effects by targeting the SREBP signaling pathway, which plays a central role in the synthesis of cholesterol and fatty acids.

### **Inhibition of SREBP Activation**

**FGH10019** is a potent inhibitor of both SREBF1 and SREBP-2.[1] Its primary mechanism of action involves the inhibition of the endoplasmic reticulum (ER) to Golgi translocation of SREBPs. This crucial step is required for the proteolytic activation of SREBPs, which then migrate to the nucleus to activate the transcription of genes involved in lipid synthesis.

## In Vitro and In Vivo Activity

**FGH10019** has demonstrated significant biological activity in both cellular and animal models.

• In Vitro Activity: **FGH10019** inhibits the activation of SREBP with an IC50 of 1  $\mu$ M in a luciferase reporter gene assay using CHO-K1 cells.[4][5]



• In Vivo Activity: In studies involving obese (ob/ob) mice, oral administration of **FGH10019** at a dose of approximately 23 mg/kg body weight per day resulted in an 8-9% reduction in weight gain compared to control mice after 8 weeks.[4]

# **Quantitative Data Summary**

The following table summarizes the key quantitative data for **FGH10019**.

| Parameter                              | Value                 | Cell Line/Model | Reference |
|----------------------------------------|-----------------------|-----------------|-----------|
| IC <sub>50</sub> (SREBP<br>Inhibition) | 1 μΜ                  | CHO-K1 cells    | [4][5]    |
| In Vivo Dosage                         | ~23 mg/kg/day (oral)  | ob/ob mice      | [4]       |
| In Vivo Effect                         | 8-9% less weight gain | ob/ob mice      | [4]       |

# **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

# SREBP-2 Activation Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the in vitro potency of **FGH10019** in inhibiting SREBP activation.

- Cell Culture and Transfection: CHO-K1 cells are co-transfected with a pSRE-Luc plasmid, which contains a luciferase reporter gene under the control of a sterol response element (SRE).
- Compound Treatment: Transfected cells are treated with varying concentrations of **FGH10019**.
- Incubation: The cells are incubated for 20 hours to allow for compound activity and luciferase expression.



- Luciferase Assay: The luciferase activity is measured using a luminometer.
- Data Analysis: The IC<sub>50</sub> value is calculated by determining the concentration of FGH10019 that causes a 50% reduction in luciferase expression.[4][5]

### In Vivo Efficacy Study in Obese Mice

This protocol outlines the methodology for assessing the in vivo effects of **FGH10019** on weight gain.

- Animal Model: Five-week-old homozygous male obese (ob/ob) mice are used.
- Acclimation: Mice are allowed to acclimate for one week with ad libitum access to normal chow and water.
- Dosing Regimen: Mice are divided into control and treatment groups. The treatment group receives chow containing 200 mg/kg of FGH10019, providing an estimated daily dose of 0.7 mg per animal (approximately 23 mg/kg body weight).
- Monitoring: Daily food intake and body weight are monitored for the duration of the 8-week study.
- Endpoint Analysis: At the end of the study, serum constituents and triglyceride levels in the liver are determined.[4]

# Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures are essential for clear communication.

# **SREBP Signaling Pathway and Inhibition by FGH10019**





Click to download full resolution via product page

Caption: SREBP signaling pathway and the inhibitory action of FGH10019.

# Experimental Workflow for In Vitro IC<sub>50</sub> Determination



Click to download full resolution via product page



Caption: Workflow for determining the IC50 of FGH10019.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FGH-10019 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FGH10019: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15125955#fgh10019-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com